Dibromoisocyanuric acid
Description
Significance of Halogenated Organic Substrates in Chemical Synthesis
Halogenated organic compounds are of paramount importance in organic synthesis, serving as crucial building blocks for more complex molecules. dergipark.org.trnumberanalytics.com The introduction of a halogen atom, such as bromine, chlorine, or iodine, into an organic molecule can dramatically alter its chemical reactivity, providing a handle for further functionalization. mt.comnumberanalytics.com These halogenated intermediates are particularly valuable in metal-catalyzed cross-coupling reactions, which are fundamental to the construction of a vast array of organic structures. acs.org A significant percentage of pharmaceuticals and agrochemicals contain halogen atoms, underscoring the role of halogenation in creating biologically active molecules. rsc.org The presence of a halogen can enhance a molecule's therapeutic potential, stability, and membrane permeability. mt.comrsc.org
Central Role of Bromination Reactions in Organic Transformations
Among halogenation reactions, bromination—the introduction of a bromine atom into an organic compound—is one of the most critical transformations. dergipark.org.trfiveable.menih.govsci-hub.se Brominated organic compounds are highly versatile synthetic intermediates. fiveable.me The carbon-bromine bond can be readily converted into other functional groups; for instance, it can be hydrolyzed to an alcohol, which can then be oxidized to an aldehyde, ketone, or carboxylic acid. mt.com Furthermore, brominated compounds are essential precursors for the formation of Grignard reagents, which are instrumental in the formation of new carbon-carbon bonds. mt.com The development of modern coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, has further amplified the demand for brominated starting materials, cementing bromination as a cornerstone of organic chemistry. dergipark.org.tr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCEKAWSILOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164717 | |
| Record name | Dibromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15114-43-9 | |
| Record name | Dibromoisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Dibromoisocyanuric Acid
Laboratory-Scale Synthesis Protocols
The synthesis of dibromoisocyanuric acid in a laboratory setting can be achieved through several established methods.
Bromination of Cyanuric Acid with Molecular Bromine and Reagents
A prevalent laboratory method for synthesizing this compound involves the direct bromination of cyanuric acid. This reaction is typically conducted by treating cyanuric acid with molecular bromine in the presence of other reagents. For instance, one protocol involves suspending cyanuric acid in oleum (B3057394) (H₂SO₄·SO₃) and then adding a solution of this compound, also in oleum. rsc.org The mixture is heated to 85°C for 48 hours. After cooling, the product is precipitated by pouring the mixture into ice water, followed by filtration, washing, and drying to yield a pale yellow solid. rsc.org The use of oleum as a solvent facilitates the electrophilic substitution of bromine onto the cyanuric acid ring.
Another approach involves the use of a base, such as lithium hydroxide (B78521), in an aqueous solution. In this method, cyanuric acid and lithium hydroxide are dissolved in water, and then molecular bromine is slowly added to the stirred solution. chemicalbook.com The reaction mixture is then cooled, often in a refrigerator overnight, to allow the product to crystallize. chemicalbook.com The resulting solid is collected by filtration, washed, and dried. chemicalbook.com This method is notable for its relatively high yield. chemicalbook.comchemicalbook.com
| Method | Reagents | Solvent | Key Conditions | Yield |
|---|---|---|---|---|
| Oleum Method | Cyanuric acid, this compound | Oleum (H₂SO₄·SO₃) | 85°C for 48 hours | 82.2% rsc.org |
| Aqueous Base Method | Cyanuric acid, Lithium hydroxide, Molecular bromine | Water | Cooling/refrigeration | 88% chemicalbook.comchemicalbook.com |
Alkali Hydroxide-Mediated Synthesis Approaches
The use of alkali hydroxides is a key aspect of several synthesis routes for this compound. manac-inc.co.jp The alkali hydroxide, such as lithium hydroxide or sodium hydroxide, serves as a base to deprotonate the cyanuric acid, making it more susceptible to electrophilic attack by bromine. chemicalbook.commanac-inc.co.jp
A common procedure involves the reaction of cyanuric acid with bromine in an aqueous solution of an alkali hydroxide. manac-inc.co.jpsci-hub.se For example, a well-stirred solution of cyanuric acid and lithium hydroxide in water is treated with a slow addition of molecular bromine. chemicalbook.com The reaction is typically conducted at a controlled temperature, such as 20°C. chemicalbook.comchemicalbook.com After the dissolution of bromine is complete, the mixture is cooled to induce crystallization of the this compound. chemicalbook.comchemicalbook.com The product is then isolated by filtration, washed with cold bromine water, and dried under vacuum. chemicalbook.com This method provides a straightforward and effective means of preparing DBI on a laboratory scale.
Evolution of Preparative Routes: From Early Methods to Modern Green Chemistry Principles
The synthesis of this compound has evolved from early, often harsh and expensive methods to more environmentally benign approaches. dergipark.org.tr An initial reported synthesis involved the reaction of silver cyanurate with gaseous bromine at a high temperature of 150°C, a method that was both costly and procedurally complex. dergipark.org.tr
Later developments led to the more common and less expensive method of reacting cyanuric acid with a strong base like lithium hydroxide and molecular bromine in water. dergipark.org.tr While effective, this method still involves the use of hazardous molecular bromine.
In line with the principles of green chemistry, efforts have been made to develop safer and more sustainable synthetic routes. dergipark.org.tr These modern approaches aim to minimize the use of hazardous reagents and solvents. researchgate.net For instance, the use of trihaloisocyanuric acids, which can be prepared from readily available and inexpensive materials, is considered a step towards greener halogenation processes. researchgate.net The by-product of these reactions, cyanuric acid, can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net The shift towards these methods reflects a broader trend in chemical synthesis to develop processes that are not only efficient but also environmentally responsible. dergipark.org.tr
Industrial Production and Optimization Considerations
The industrial-scale production of this compound generally mirrors the laboratory synthesis methods but with a focus on process optimization for safety, efficiency, and cost-effectiveness. The reaction of cyanuric acid with bromine in the presence of a base is a common industrial route.
Key considerations for industrial production include:
Raw Material Handling: The safe handling of large quantities of bromine, a corrosive and hazardous material, is a primary concern.
Reaction Conditions: Optimization of reaction parameters such as temperature, pH, and reactant concentrations is crucial to maximize yield and purity while minimizing reaction time and energy consumption.
Product Isolation and Purification: Efficient methods for filtering, washing, and drying the product are necessary to obtain a high-purity final product.
Waste Management and Environmental Impact: Minimizing waste streams and the environmental impact of the process are critical considerations. This includes the potential for recycling by-products like cyanuric acid. researchgate.net
Process Control: Implementing robust process control systems ensures consistent product quality and safe operation.
For instance, the production of related compounds like chlorobromoisocyanuric acid has seen process improvements to enhance safety and reduce costs by moving away from methods that involve gaseous chlorine and bromine. google.com Similar principles of process simplification and the use of less hazardous intermediates are relevant to the industrial production of this compound.
| Factor | Considerations |
|---|---|
| Safety | Safe handling of hazardous materials like bromine. |
| Efficiency | Optimization of reaction conditions (temperature, pH, concentration) to maximize yield and minimize time/energy. |
| Purity | Effective filtration, washing, and drying processes. |
| Sustainability | Minimization of waste and environmental impact, including by-product recycling. researchgate.net |
| Consistency | Implementation of process control for reliable product quality. |
Elucidation of Reaction Mechanisms Mediated by Dibromoisocyanuric Acid
Electrophilic Bromination Pathways
DBI is recognized as one of the most powerful brominating agents in organic synthesis, surpassing traditional reagents like NBS. tcichemicals.comsmolecule.com Its enhanced reactivity is particularly evident in the bromination of electron-poor aromatic systems. manac-inc.co.jpsmolecule.com The mechanism does not proceed through radical pathways but rather through the generation of highly reactive electrophilic bromine species. smolecule.com
The bromine atoms in dibromoisocyanuric acid are positively polarized due to the electron-withdrawing character of the adjacent nitrogen atoms within the triazine ring structure. smolecule.com This inherent polarity makes them susceptible to acting as electrophiles. The generation of a more potent electrophilic bromine species, equivalent to a bromine cation (Br⁺), is significantly enhanced in acidic media, such as concentrated sulfuric acid. smolecule.com
In the presence of a strong acid, the DBI molecule becomes protonated. smolecule.com This protonation further destabilizes the N-Br bond, facilitating the release of a highly electrophilic bromine species. researchgate.net This "superelectrophilic" species is exceptionally reactive, enabling it to attack even poor nucleophiles like deactivated aromatic rings. researchgate.net The acidic medium, therefore, plays a dual role: it acts as a proton source to activate the DBI and as a solvent for the reaction. smolecule.com
The electrophilic bromination of aromatic compounds using DBI generally follows a two-step mechanism. smolecule.com First, the generated electrophilic bromine species attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base (which can be the conjugate base of the acid catalyst or another species in the medium) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
The regioselectivity of bromination with this compound on substituted aromatic rings follows the established principles of electrophilic aromatic substitution. Electron-donating groups activate the aromatic ring and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the electrophile to the meta position. The powerful nature of the brominating species generated from DBI ensures that these reactions can proceed even on highly deactivated substrates. manac-inc.co.jp
A significant advantage of this compound is its ability to brominate aromatic rings that are deactivated by strong electron-withdrawing groups. manac-inc.co.jp Such substrates are typically resistant to electrophilic substitution under standard conditions. manac-inc.co.jp The high reactivity of the Br⁺ equivalent generated from DBI in strong acid overcomes the deactivating effect of these substituents. smolecule.com
For instance, nitrobenzene (B124822), a highly deactivated aromatic compound, can be efficiently brominated with DBI in concentrated sulfuric acid under mild conditions (20°C for five minutes) to produce m-bromonitrobenzene in an 88% yield. manac-inc.co.jpsmolecule.com In contrast, achieving a similar transformation with NBS requires much harsher conditions. manac-inc.co.jp Similarly, DBI has been used to successfully brominate 2,6-dinitrotoluene, yielding 5-bromo-2-methyl-1,3-dinitrobenzene in 70% yield after 1.5 hours at room temperature in concentrated sulfuric acid. tcichemicals.comsmolecule.com
| Aromatic Substrate | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrobenzene | Concentrated H₂SO₄, 20°C, 5 min | m-Bromonitrobenzene | 88% | smolecule.com |
| 2,6-Dinitrotoluene | Concentrated H₂SO₄, 20°C, 1.5 h | 5-Bromo-2-methyl-1,3-dinitrobenzene | 70% | smolecule.com |
| 1,3-Dinitrobenzene | H₂SO₄ | 5-Bromo-1,3-dinitrobenzene | Good | researchgate.netorganic-chemistry.org |
Mechanistic Insights into Aromatic Bromination
Oxidative Reaction Mechanisms
Beyond its role as a brominating agent, this compound also functions as a potent oxidant for various functional groups. dergipark.org.trdundee.ac.uk
This compound can facilitate the oxidation of aldehydes to generate reactive acyl bromide intermediates. dergipark.org.trresearchgate.net This transformation occurs under mild, metal-free conditions. smolecule.comdergipark.org.tr The mechanism involves the initial oxidation of the aldehyde by DBI. The resulting acyl bromide is a highly reactive species that can then be trapped by a nucleophile. For example, in the presence of primary or secondary amines, the acyl bromide intermediate is converted into the corresponding amide in high yields. dergipark.org.trresearchgate.net This process provides an efficient, direct method for oxidative amidation of aldehydes. researchgate.net
Formation and Reactivity of Acyl Bromide Intermediates
This compound (DBI) serves as an effective reagent for the direct oxidation of aldehydes to form highly reactive acyl bromide intermediates. dergipark.org.tr This transformation provides a convenient pathway for the synthesis of various carboxylic acid derivatives under mild conditions. dergipark.org.trresearchgate.net The process is believed to initiate with the reaction between the aldehyde and DBI, which acts as both an oxidant and a bromide source, to generate the acyl bromide. dergipark.org.tr
Once formed, these acyl bromide intermediates are readily susceptible to nucleophilic attack, enabling the synthesis of a range of compounds. fiveable.me For instance, in the presence of primary or secondary amines, the acyl bromide intermediate undergoes nucleophilic acyl substitution to produce amides in high yields and over short reaction times. dergipark.org.trresearchgate.net This method is applicable to both aromatic and aliphatic aldehydes. dergipark.org.tr
Furthermore, these intermediates can react with alcohols or thiols to yield esters and thioesters, respectively. dergipark.org.tr This metal-free oxidative esterification and thioesterification proceeds efficiently at room temperature. dergipark.org.tr The general reactivity of acyl bromides is greater than that of their acyl chloride counterparts, which can be advantageous for these synthetic transformations. fiveable.me
The formation of acyl bromides from aldehydes using DBI is a key step in multi-step syntheses, providing a facile route to amides, esters, and thioesters without the need to first isolate the corresponding carboxylic acid. dergipark.org.tr
Table 1: Synthesis of Amides from Aldehydes via Acyl Bromide Intermediates using DBI
| Aldehyde | Amine | Product (Amide) |
|---|---|---|
| Aromatic Aldehyde | Primary Amine | N-substituted Aromatic Amide |
| Aliphatic Aldehyde | Secondary Amine | N,N-disubstituted Aliphatic Amide |
Radical Pathways in this compound Chemistry
In addition to its role in electrophilic reactions, this compound can participate in reactions proceeding through radical pathways. dergipark.org.trresearchgate.net Depending on the reaction conditions, trihaloisocyanuric acids like DBI can generate a radical bromine atom (Br•), which can initiate different reaction pathways than the electrophilic bromine (Br⁺). researchgate.net
A notable example of a radical process involving DBI is the silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids, a variation of the Hunsdiecker reaction. dergipark.org.tr In this transformation, DBI was identified as the optimal brominating source compared to other N-bromo reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). dergipark.org.tr When NBS was used, no reaction occurred, and only trace amounts of product were observed with DBDMH, highlighting the efficacy of DBI in this radical pathway. dergipark.org.tr The reaction is initiated by a silver catalyst, which facilitates the formation of an alkyl radical from the carboxylic acid, followed by bromine atom transfer from DBI to yield the final alkyl bromide. dergipark.org.tr
These radical halogenation processes are particularly useful for substrates that are not amenable to electrophilic substitution. researchgate.net The ability of DBI to act as a source of either electrophilic or radical bromine depending on the reaction conditions underscores its versatility in organic synthesis. researchgate.net
Table 2: Comparison of Brominating Agents in Silver-Catalyzed Decarboxylative Bromination
| Brominating Agent | Outcome |
|---|---|
| This compound (DBI) | Optimal, yielding alkyl bromides |
| N-Bromosuccinimide (NBS) | No reaction |
Proposed Catalytic Cycles Involving this compound and Co-Catalysts
This compound is employed as a terminal oxidant in various catalytic cycles, often in conjunction with a co-catalyst to facilitate specific transformations. These catalytic systems enable efficient and selective reactions under mild conditions.
One such example is the silver-catalyzed Hunsdiecker bromination of carboxylic acids. dergipark.org.tr In this proposed cycle, the silver(I) catalyst reacts with the carboxylic acid to form a silver carboxylate intermediate. This intermediate then undergoes single-electron transfer to generate an acyloxy radical, which subsequently loses carbon dioxide to form an alkyl radical. This alkyl radical then abstracts a bromine atom from DBI to furnish the alkyl bromide product and regenerate the catalyst, allowing the cycle to continue.
Another example involves the use of a boronic acid co-catalyst for the selective oxidation of 1,2-diols to α-hydroxyketones. dergipark.org.tr In this system, the boronic acid reversibly forms a boronate ester with the diol. This intermediate is then oxidized by DBI, which acts as the terminal oxidant, to yield the α-hydroxyketone. The catalyst is regenerated in the process, enabling its use in substoichiometric amounts. dergipark.org.tr
Similarly, dimethyltin(IV) dichloride has been used as a catalyst for the selective oxidation of 1,2-diols to α-hydroxyketones in water, with DBI serving as the oxidant. dergipark.org.tr These examples demonstrate the role of DBI as a stoichiometric oxidant in catalytic cycles where a co-catalyst is responsible for substrate activation and selectivity.
Table 3: Examples of Catalytic Systems Involving DBI and Co-Catalysts
| Reaction | Co-Catalyst | Role of DBI |
|---|---|---|
| Decarboxylative Bromination | Silver(I) salt | Bromine atom source/oxidant |
| Selective Oxidation of 1,2-diols | Boronic Acid | Terminal Oxidant |
Comprehensive Applications of Dibromoisocyanuric Acid in Organic Synthesis
Direct Bromination of Diverse Organic Substrates
Dibromoisocyanuric acid is recognized for its efficacy in introducing bromine atoms into a variety of organic molecules. It often serves as a more reactive and selective alternative to traditional brominating agents like molecular bromine.
This compound is a highly effective reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. chemicalbook.com A key advantage of DBI is its ability to brominate even deactivated aromatic rings under relatively mild conditions. manac-inc.co.jp For instance, nitrobenzene (B124822), an electron-poor substrate, can be efficiently brominated with DBI in concentrated sulfuric acid at room temperature. manac-inc.co.jp This reactivity is significantly greater than that of other N-bromo compounds such as N-bromosuccinimide (NBS), which often require harsher conditions to achieve similar transformations with deactivated substrates. manac-inc.co.jp
The bromination of 2,6-dinitrotoluene with DBI in concentrated sulfuric acid proceeds smoothly at room temperature to yield 5-bromo-2-methyl-1,3-dinitrobenzene in good yield, highlighting the reagent's power in overcoming the deactivating effects of multiple nitro groups. smolecule.comtcichemicals.com In the realm of heteroaromatic chemistry, DBI has been employed for the selective bromination of complex scaffolds. For example, it has been used in the selective cascade bromination of the 1,3,6,8-tetraazapyrene (TAP) core to produce 4,9-dibromo-TAP as a key intermediate for the synthesis of advanced optoelectronic materials. rsc.orgrsc.org
| Substrate | Product | Conditions | Yield (%) |
| Nitrobenzene | 3-Bromonitrobenzene | conc. H₂SO₄, 20°C, 5 min | 88 |
| 2,6-Dinitrotoluene | 5-Bromo-2-methyl-1,3-dinitrobenzene | conc. H₂SO₄, rt, 1.5 h | 70 |
| 2,7-Di-tert-butyl-1,3,6,8-tetraazapyrene | 4,9-Dibromo-2,7-di-tert-butyl-1,3,6,8-tetraazapyrene | Not specified | 37 |
The application of N-bromo compounds for the bromination of aliphatic C-H bonds, particularly at benzylic positions, is a cornerstone of organic synthesis. While N-bromosuccinimide (NBS) is the most well-known reagent for this purpose, related compounds like tribromoisocyanuric acid (TBCA) have demonstrated high efficiency and selectivity for the benzylic bromination of alkylarenes. This process typically proceeds via a free radical mechanism and is often initiated by light or a radical initiator. The reaction of various alkylarenes with TBCA can produce the corresponding benzyl bromides in good yields without bromination of the aromatic ring. nih.gov
| Substrate | Reagent | Product | Yield (%) |
| Toluene | TBCA | Benzyl bromide | 88 |
| Ethylbenzene | TBCA | 1-Bromoethylbenzene | 75 |
| Cumene | TBCA | 2-Bromo-2-phenylpropane | 53 |
The unique properties of functionalized carbon materials have led to their investigation in a wide array of applications. Chemical modification of these materials is crucial for tuning their properties. This compound has been successfully utilized for the edge-functionalization of zeolite-templated carbon (ZTC), a three-dimensional microporous graphene framework. oup.comrsc.org This reaction, an electrophilic aromatic substitution, introduces bromine atoms onto the edges of the graphene-like sheets of the ZTC. The resulting edge-brominated ZTC (ZTC-Br) serves as a versatile intermediate that can be further modified, for example, through Suzuki-Miyaura coupling reactions to introduce other functional groups. oup.com
Oxidative Transformations Utilizing this compound
Beyond its role as a brominating agent, this compound also functions as an effective oxidant in several synthetic transformations.
The selective oxidation of vicinal diols to α-hydroxyketones is a valuable transformation in organic synthesis, as the products are important building blocks for more complex molecules. chemicalbook.com this compound has been employed as a terminal oxidant for the selective oxidation of 1,2-diols to their corresponding α-hydroxy ketones. This transformation can be achieved in an aqueous medium and is often facilitated by a catalyst. For instance, the use of methylboronic acid as a catalyst allows for the selective oxidation of a variety of cyclic and acyclic 1,2-diols to α-hydroxy ketones in good to excellent yields. The reaction is believed to proceed through the formation of a boronate ester intermediate, which enhances the selectivity of the oxidation. dergipark.org.tr
The direct conversion of aldehydes to esters is a highly efficient and atom-economical process that avoids the need to first oxidize the aldehyde to a carboxylic acid. biosynth.com this compound has been shown to be an effective reagent for the direct oxidative esterification of aldehydes. dergipark.org.tr This transformation is thought to proceed via the in situ generation of an acyl bromide intermediate from the reaction of the aldehyde with DBI. This highly reactive acyl bromide then readily reacts with an alcohol to furnish the corresponding ester. rsc.orgoup.com This metal-free method works for both aromatic and aliphatic aldehydes and provides a convenient route to esters under mild reaction conditions. rsc.orgoup.com
| Aldehyde | Alcohol | Product | Yield (%) |
| Benzaldehyde | Methanol | Methyl benzoate | 95 |
| 4-Nitrobenzaldehyde | Ethanol | Ethyl 4-nitrobenzoate | 98 |
| Heptanal | Benzyl alcohol | Benzyl heptanoate | 92 |
Oxidative Amidation of Aldehydes
This compound (DBI) serves as an effective reagent for the direct synthesis of amides from aldehydes under mild, metal-free conditions. nih.govacs.orgfao.org This transformation proceeds as a one-pot reaction, offering high yields and short reaction times for a variety of substrates. researchgate.net The methodology is based on the initial oxidation of an aldehyde by DBI to generate a highly reactive acyl bromide intermediate. fao.orgresearchgate.net This intermediate is not isolated but is subsequently treated in situ with a primary or secondary amine to furnish the corresponding amide product. fao.orgresearchgate.net
The process is applicable to both aromatic and aliphatic aldehydes, which can be successfully coupled with a range of primary amines, secondary amines, and anilines. researchgate.netdergipark.org.tr The reaction's efficiency and mild conditions present it as a valuable strategy for amide bond formation in organic synthesis. researchgate.net
Table 1: Examples of Oxidative Amidation of Aldehydes using this compound
| Aldehyde | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Pyrrolidine | N-Benzoylpyrrolidine | 95 |
| 4-Chlorobenzaldehyde | Morpholine | 4-(4-Chlorobenzoyl)morpholine | 98 |
| 4-Nitrobenzaldehyde | Piperidine | 1-(4-Nitrobenzoyl)piperidine | 96 |
| 2-Naphthaldehyde | Diethylamine | N,N-Diethyl-2-naphthamide | 92 |
| Hexanal | Benzylamine | N-Benzylhexanamide | 85 |
Data compiled from studies on the direct oxidative amidation of aldehydes using this compound.
Conversion of Heterocyclic Amines to Azo Compounds
This compound is also utilized in the synthesis of azo compounds through the oxidative coupling of heterocyclic amines. This transformation is particularly relevant in the synthesis of energetic materials. For instance, aminofurazan derivatives can be effectively converted into their corresponding azo compounds using DBI. colab.ws This reaction provides a direct method for forming an azo bridge between two heterocyclic rings, a key structural motif in certain high-energy molecules. The reaction of 3-amino-4-({4-[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan-3-yl}-NNO-azoxy)furazan with DBI successfully yields the corresponding azo derivative, demonstrating the utility of DBI in complex molecule synthesis. colab.ws
Table 2: Synthesis of Azo Compounds from Heterocyclic Amines with DBI
| Heterocyclic Amine | Azo Compound Product | Application Area |
|---|---|---|
| Aminofurazan derivative | Azo-bridged furazan | Energetic Materials |
This table illustrates the application of DBI in synthesizing complex azo compounds from heterocyclic amines.
This compound in Decarboxylative Reactions
Silver-Catalyzed Decarboxylative Bromination of Carboxylic Acids
A significant application of this compound is in the silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids, a transformation analogous to the Hunsdiecker reaction. organic-chemistry.orgacs.orgnih.gov This method allows for the efficient conversion of various aliphatic carboxylic acids into their corresponding alkyl bromides under mild conditions. acs.orgnih.govsemanticscholar.org The reaction is catalyzed by a silver complex, such as Ag(Phen)₂OTf, with DBI acting as both the bromine source and the oxidant. organic-chemistry.orgacs.orgsemanticscholar.org
This catalytic approach demonstrates broad substrate scope and high functional group tolerance, effectively converting secondary, tertiary, benzylic, and allylic carboxylic acids into alkyl bromides in high yields. organic-chemistry.org The reaction avoids the need for bases or visible light. organic-chemistry.org Mechanistic studies suggest the process occurs via an oxidative radical pathway that involves Ag(II) intermediates. organic-chemistry.orgacs.orgsemanticscholar.org A notable feature of this reaction is that the coproduct, isocyanuric acid, can be recovered and potentially recycled, enhancing the sustainability of the process. organic-chemistry.org
Table 3: Silver-Catalyzed Decarboxylative Bromination with DBI
| Carboxylic Acid Substrate | Product | Yield (%) |
|---|---|---|
| 2-Ethyltetradecanoic acid | 3-Bromopentadecane | 88 |
| 1-Adamantanecarboxylic acid | 1-Bromoadamantane | 92 |
| 2-Phenylpropanoic acid | (1-Bromoethyl)benzene | 85 |
| Cyclohexanecarboxylic acid | Bromocyclohexane | 81 |
Data sourced from research on the Ag-catalyzed Hunsdiecker bromination using this compound. organic-chemistry.orgamazonaws.com
Bromodecarboxylation of Acetylenic Acids
This compound is also employed in the bromodecarboxylation of acetylenic acids. The outcome of this reaction can be influenced by the presence of catalytic additives. acs.org In a notable application, the reaction of arylpropiolic acids with DBI in the presence of a catalytic amount (10 mol %) of silver acetate (AgOAc) in an aqueous solvent system selectively produces 1,1,1-tribromomethyl ketones. acs.orgnih.gov This reaction represents a unique transformation where the acetylenic group undergoes both bromination and hydration, followed by decarboxylation, to yield the tribrominated ketone product.
Table 4: Bromodecarboxylation of Arylpropiolic Acids with DBI/AgOAc
| Arylpropiolic Acid | Product (1,1,1-Tribromomethyl Ketone) | Yield (%) |
|---|---|---|
| Phenylpropiolic acid | 2,2,2-Tribromo-1-phenylethan-1-one | 85 |
| 4-Methylphenylpropiolic acid | 2,2,2-Tribromo-1-(p-tolyl)ethan-1-one | 82 |
| 4-Methoxyphenylpropiolic acid | 2,2,2-Tribromo-1-(4-methoxyphenyl)ethan-1-one | 78 |
Yields are based on the silver-catalyzed bromodecarboxylation of various substituted propiolic acids. acs.orgnih.gov
Co-halogenation and Vicinal Difunctionalization Reactions
Synthesis of α,α-Dibromoketones and 1,2-Dibromoalkenes from Alkynes
The reaction of internal alkynes with this compound in the presence of water can lead to several different products, including α,α-dibromoketones, 1,2-dibromoalkenes, and 1,2-diketones. researchgate.netdergipark.org.trresearchgate.net The specific product obtained is highly dependent on the electronic nature of the substituents on the alkyne. researchgate.netresearchgate.net DBI functions as both an oxidant and a source of bromine in these transformations. dergipark.org.tr
α,α-Dibromoketones : These are typically the major products when the reaction involves diarylalkynes with non-activating groups or alkylarylalkynes. researchgate.net
1,2-Dibromoalkenes : These are formed when diarylalkynes bear deactivating groups. researchgate.net
1,2-Diketones : These are the main products when diarylalkynes possess activating groups. researchgate.net
This substituent-dependent selectivity makes DBI a versatile reagent for the controlled difunctionalization of alkynes. The reactions are generally conducted at room temperature and provide good yields. researchgate.net
Table 5: Reaction of Internal Alkynes with this compound/H₂O
| Alkyne Substrate | Substituent Type | Major Product | Yield (%) |
|---|---|---|---|
| Diphenylacetylene | Non-activating (Phenyl) | 1,1-Dibromo-1,2-diphenylethan-2-one | 85 |
| 1-Phenyl-1-propyne | Alkylaryl | 1,1-Dibromo-1-phenylpropan-2-one | 82 |
| Bis(4-chlorophenyl)acetylene | Deactivating (4-Cl-Ph) | (Z)-1,2-Dibromo-1,2-bis(4-chlorophenyl)ethene | 75 |
This table summarizes the selective synthesis of various products from internal alkynes, highlighting the effect of substituents. researchgate.netresearchgate.net
Di-halogenation of Alkenes
This compound serves as an efficient source of electrophilic bromine for the di-halogenation of alkenes, a fundamental transformation in organic synthesis. The reaction typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This stereoselectivity is a result of the reaction pathway, which involves the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, leading to the vicinal dibromide with a trans configuration.
An environmentally conscious approach for this transformation involves the use of trihaloisocyanuric acids, such as DBI, in conjunction with a sodium halide (NaX). dergipark.org.tr This system avoids the direct use of hazardous molecular halogens. The reaction conditions are generally mild, and the yields are often high, making it a practical method for the synthesis of 1,2-dibromoalkanes.
Research findings on the di-bromination of various alkenes using a system analogous to DBI are detailed below.
Table 1: Di-halogenation of Alkenes using a Trihaloisocyanuric Acid System
| Alkene Substrate | Product | Reaction Conditions | Yield (%) |
| Cyclohexene | trans-1,2-Dibromocyclohexane | Dichloromethane, Room Temp | 98 |
| Styrene | 1,2-Dibromo-1-phenylethane | Dichloromethane, Room Temp | 96 |
| (E)-Stilbene | (1R,2S)-1,2-Dibromo-1,2-diphenylethane | Dichloromethane, Room Temp | 97 |
| 1-Octene | 1,2-Dibromooctane | Dichloromethane, Room Temp | 95 |
Synthesis of Complex Organic Molecules and High-Value Compounds
This compound is instrumental in the synthesis of intricate organic structures that serve as pivotal components in pharmaceuticals, agrochemicals, dyes, and advanced materials.
Halogenated organic compounds are critical building blocks in the synthesis of a vast number of pharmaceutical and agrochemical products. The introduction of a bromine atom by reagents like DBI provides a reactive handle for subsequent transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. dergipark.org.tr These reactions are fundamental to constructing the complex carbon skeletons of many active pharmaceutical ingredients and agrochemicals.
A specific application of DBI is in the synthesis of bioactive nitrogen-containing heterocycles. For instance, DBI has been utilized as a benign bromide precursor in a visible-light-mediated photocatalytic reaction to effect the intramolecular cyclization of diamines and amino alcohols. researchgate.net This method produces a range of enantiopure bioactive heterocycles, including imidazolidines and 1,3-oxazolidines, with high yields. researchgate.net These heterocyclic scaffolds are prevalent in many pharmaceutical compounds.
The synthesis of various dyes and pigments often requires the introduction of halogen atoms to tune the electronic and photophysical properties of the chromophore. This compound is employed as a potent brominating agent for the preparation of brominated precursors used in the synthesis of dyes. researchgate.netdundee.ac.uk The presence of bromine atoms can enhance properties such as lightfastness and color intensity.
This compound is a valuable reagent for the synthesis of nitrogen-rich heterocyclic compounds. Its applications extend beyond the previously mentioned photocatalytic cyclizations. Research has shown that DBI can effectively mediate the transformation of heterocyclic amines into azo compounds. dergipark.org.tr This transformation is significant for creating molecules with extended π-systems, which are of interest in dye chemistry and materials science. Furthermore, DBI's role as a photocatalyst in the synthesis of imidazolidines, fused-imidazolidines, and 1,3-oxazolidines highlights its utility in constructing saturated, nitrogen-rich heterocyclic systems under mild, open-air conditions. researchgate.net
In the field of materials science, DBI is pivotal for creating electron-deficient cores for advanced optoelectronic and functional materials. A prominent example is its use in the synthesis of n-type semiconductors based on perylene bisimides (PBIs). The synthesis involves the bromination of a tetrachloroperylene bisanhydride derivative using DBI in oleum (B3057394). This step yields a tetrabromo-tetrachloro perylene bisimide intermediate. The bromine atoms in this intermediate can then be substituted, for example, by cyano groups, to produce highly electron-deficient PBI derivatives that function as stable n-type semiconductors in electronic devices.
Catalytic and Ancillary Roles of Dibromoisocyanuric Acid in Advanced Chemical Processes
Dibromoisocyanuric Acid as a Reagent in Catalytic Cycles
This compound is increasingly utilized as a key reagent in reactions that, while not always featuring a classic catalytic cycle where DBI is regenerated, involve its stoichiometric consumption to drive catalytic transformations. A prime example is its application in the metal-free direct oxidative amidation and esterification of aldehydes. ewha.ac.krrsc.org In these processes, DBI acts as an oxidant to convert aldehydes into highly reactive acyl bromide intermediates in situ. These intermediates are then readily attacked by nucleophiles such as primary and secondary amines or alcohols to form the corresponding amides and esters in high yields. ewha.ac.krrsc.org
Table 1: Oxidative Amidation of Aldehydes using this compound
| Aldehyde | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Pyrrolidine | N-Benzoylpyrrolidine | 98 |
| 4-Nitrobenzaldehyde | Benzylamine | N-Benzyl-4-nitrobenzamide | 95 |
| 4-Methoxybenzaldehyde | Morpholine | 4-(4-Methoxybenzoyl)morpholine | 99 |
| Hexanal | Piperidine | N-Hexanoylpiperidine | 85 |
This table presents a selection of results from the oxidative amidation of various aldehydes with different amines in the presence of this compound, showcasing the high yields achieved under mild conditions.
Integration into Photocatalytic Systems
The utility of this compound extends to the cutting-edge field of photocatalysis, primarily through its role as a precursor in the synthesis of highly efficient photocatalytic materials. researchgate.net Specifically, DBI has been successfully employed as a benign and non-toxic bromide source for the synthesis of cesium lead bromide (CsPbBr₃) perovskite quantum dots (QDs). researchgate.net These CsPbBr₃ QDs are highly stable and exhibit excellent performance as visible-light photocatalysts. researchgate.net
The synthesis involves the use of DBI to provide the bromide ions necessary for the formation of the perovskite crystal structure. The resulting QDs possess desirable photophysical properties, including strong light absorption in the visible region and efficient generation of electron-hole pairs upon irradiation. These characteristics make them highly effective in catalyzing various organic transformations. For instance, CsPbBr₃ QDs synthesized using DBI have been applied to the intramolecular cyclization of diamines and amino alcohols, affording a range of enantiopure bioactive heterocycles such as imidazolidines and 1,3-oxazolidines in high yields. researchgate.net This approach highlights an indirect but crucial role of DBI in enabling advanced photocatalytic processes.
Table 2: Photocatalytic Intramolecular Cyclization using CsPbBr₃ QDs Synthesized with a DBI-derived Bromide Source
| Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| N-Tosyl-1,2-diphenylethane-1,2-diamine | Cis-1,2-diphenyl-N-tosylimidazolidine | 82 | >99 |
| (R)-2-(Tosylamino)-2-phenylethan-1-ol | (R)-4-Phenyl-N-tosyloxazolidine | 75 | >99 |
This table showcases the efficiency of CsPbBr₃ quantum dots, prepared using a bromide precursor derived from this compound, in catalyzing intramolecular cyclization reactions under visible light irradiation.
Collaborative Catalysis with Metal and Organocatalysts
This compound has demonstrated significant potential in collaborative catalytic systems, where it works in concert with either metal or organocatalysts to achieve unique and efficient transformations. This synergistic approach often leads to enhanced reactivity and selectivity that is not attainable with either catalytic component alone.
In the realm of metal-catalyzed reactions, DBI has been effectively paired with silver catalysts. For example, in a silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids, DBI serves as the bromine source. dergipark.org.tr This reaction proceeds via a radical process facilitated by the silver catalyst, offering a mild and efficient method for the synthesis of alkyl bromides. dergipark.org.tr
DBI also collaborates effectively with organocatalysts. In the selective oxidation of 1,2-diols to α-hydroxy ketones, DBI is used as the terminal oxidant in conjunction with either a dimethyltin(IV)dichloride or a boronic acid catalyst. dergipark.org.trresearchgate.net The organocatalyst activates the diol by forming a stannylene acetal (B89532) or a boronate ester, respectively, which then undergoes selective oxidation by DBI. dergipark.org.trresearchgate.net This method provides a straightforward and high-yielding route to valuable α-hydroxy ketones from readily available diols. researchgate.net
Table 3: Collaborative Catalysis Involving this compound
| Transformation | Co-catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Decarboxylative Bromination | Ag(Phen)₂OTf | Cyclohexanecarboxylic acid | Bromocyclohexane | 85 |
| Selective Oxidation | Dimethyltin(IV)dichloride | 1,2-Cyclohexanediol | 2-Hydroxycyclohexanone | 92 |
This table provides examples of chemical transformations achieved through the collaborative use of this compound with metal and organocatalysts, demonstrating the versatility and effectiveness of this synergistic approach.
Comparative Studies and Green Chemistry Perspectives in Dibromoisocyanuric Acid Chemistry
Comparison with Other N-Bromo Reagents (e.g., NBS, Tribromoisocyanuric Acid)
Dibromoisocyanuric acid (DBI) is a powerful N-bromo reagent used for bromination and oxidation in organic synthesis. manac-inc.co.jpdundee.ac.uk Its performance is often evaluated by comparison with other common N-bromo compounds, primarily N-Bromosuccinimide (NBS) and the closely related Tribromoisocyanuric acid (TBCA). These reagents differ in their reactivity, selectivity, and the conditions required for effective transformations.
The choice of an N-bromo reagent is often dictated by the substrate and the desired outcome, as each reagent possesses a unique profile of selectivity and efficiency.
This compound (DBI): DBI is recognized as a significantly more powerful brominating agent than NBS. manac-inc.co.jptcichemicals.com Its high reactivity allows it to efficiently brominate aromatic rings that are deactivated by electron-withdrawing groups and are therefore inert to electrophilic substitution with milder reagents. manac-inc.co.jptcichemicals.com For example, DBI can effectively brominate compounds like nitrobenzene (B124822) under mild conditions. manac-inc.co.jp Both bromine atoms on the DBI molecule are available for bromination, which contributes to its efficiency. tcichemicals.com
N-Bromosuccinimide (NBS): NBS is one of the most widely used brominating agents, particularly for allylic and benzylic brominations via radical substitution pathways. wikipedia.orgchemicalbook.com It is also used for the electrophilic bromination of electron-rich aromatic compounds like phenols and anilines, as well as for the α-bromination of carbonyl derivatives. chemicalbook.commissouri.edu However, its brominating power is insufficient for highly deactivated aromatic systems. manac-inc.co.jp While a versatile reagent, its selectivity can sometimes be an issue, with side reactions such as the formation of dibromo compounds or α-bromoketones occurring during the synthesis of bromohydrins. wikipedia.org
Tribromoisocyanuric Acid (TBCA): TBCA is another potent brominating agent, similar in structure and reactivity to DBI. wikipedia.org It is highly effective for the bromination of deactivated arenes when used in a strong acid medium like 98% H₂SO₄. researchgate.netresearchgate.net The acidity of the medium enhances the strength of the brominating agent. researchgate.netresearchgate.net TBCA also demonstrates high regioselectivity in reactions with alkenes in the presence of nucleophilic solvents, leading to the formation of β-bromoethers, β-bromoacetates, and bromohydrins in good yields. researchgate.netorganic-chemistry.org
The differences in reactivity among DBI, NBS, and TBCA are clearly reflected in the reaction conditions required to achieve specific transformations and the corresponding yields.
A stark contrast in reactivity is observed in the bromination of the deactivated aromatic compound, nitrobenzene. DBI achieves this transformation under remarkably mild conditions compared to NBS.
| Reagent | Substrate | Conditions | Time | Yield |
| DBI | Nitrobenzene | conc. H₂SO₄, 20°C | 5 minutes | 88% |
| NBS | Nitrobenzene | Boron trifluoride monohydrate, 100°C | 6 hours | 92% |
| Data sourced from MANAC Inc. manac-inc.co.jp |
As shown in the table, DBI can achieve a high yield in minutes at room temperature, whereas NBS requires high temperatures and a reaction time of several hours to achieve a comparable result. manac-inc.co.jp
Further examples highlight the operational conditions for these reagents:
This compound (DBI): In the bromination of 2,6-dinitrotoluene, another deactivated aromatic compound, DBI provides a 70% yield when stirred in concentrated sulfuric acid at room temperature for 1.5 hours. tcichemicals.com
N-Bromosuccinimide (NBS): For its characteristic allylic bromination reactions, NBS is typically refluxed in an anhydrous solvent like carbon tetrachloride (CCl₄) with a radical initiator. wikipedia.org The synthesis of bromohydrins from alkenes requires portionwise addition of NBS at 0 °C. wikipedia.org
Tribromoisocyanuric Acid (TBCA): Moderately deactivated arenes can be efficiently brominated with TBCA at room temperature using trifluoroacetic acid as the solvent, which helps to avoid polybromination that can occur in stronger acids like H₂SO₄. organic-chemistry.org The reaction of TBCA with various alkenes in nucleophilic solvents proceeds with high regioselectivity to give yields ranging from 73% to 98%. researchgate.net
Alignment with Green Chemistry Principles
The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of N-bromo reagents like this compound can align with these principles in several ways.
The use of DBI is considered an attractive and environmentally conscious choice compared to traditional bromination methods. dergipark.org.tr
Avoiding Molecular Bromine: Laboratory and industrial brominations have historically relied on molecular bromine (Br₂), which is hazardous, corrosive, and toxic. dergipark.org.tr N-bromo reagents like DBI serve as safer, solid carriers of bromine, are easier to handle, and circumvent the environmental and safety issues associated with manipulating liquid bromine. masterorganicchemistry.com
Mild Reaction Conditions: As demonstrated in comparative studies, DBI can often effect brominations under much milder conditions (e.g., lower temperatures and shorter reaction times) than other reagents like NBS. manac-inc.co.jp This reduction in energy consumption is a core tenet of green chemistry.
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comlibretexts.org The formula is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
Reactions with high atom economy are considered "greener" because they generate less waste. Addition and rearrangement reactions are ideal, often having 100% atom economy, while substitution and elimination reactions are inherently less atom-economical. kccollege.ac.inyoutube.com
In a typical bromination reaction using DBI, not all atoms from the reagent are incorporated into the final product. Consider the bromination of an aromatic substrate (Ar-H):
2 Ar-H + C₃HBr₂N₃O₃ (DBI) → 2 Ar-Br + C₃H₃N₃O₃ (Cyanuric Acid)
In this reaction, the desired product is the brominated aromatic compound (Ar-Br). The cyanuric acid molecule is a significant byproduct. Because the mass of the cyanuric acid backbone is substantial compared to the two bromine atoms it delivers, the theoretical atom economy for this substitution reaction is less than 100%.
Future Research Directions and Unresolved Challenges
Optimization of Reaction Conditions for Enhanced Regioselectivity and Yield
A significant challenge in the application of dibromoisocyanuric acid is controlling the regioselectivity of bromination, particularly for complex aromatic and heteroaromatic substrates. Future research should focus on the systematic optimization of reaction parameters such as solvent, temperature, and the use of additives to achieve higher selectivity and yields.
Development of Novel Synthetic Methodologies and Reaction Pathways
There is considerable scope for the development of new synthetic methods that leverage the unique reactivity of this compound. This includes exploring its potential in asymmetric catalysis, photoredox catalysis, and the development of novel cyclization and rearrangement reactions.
Integration of this compound into Multi-Step Syntheses of Highly Complex Structures
The application of this compound in the total synthesis of complex natural products and other high-value molecules remains an area with significant potential. Future work should aim to integrate DBI-mediated reactions into multi-step synthetic sequences to demonstrate its utility in the construction of intricate molecular architectures.
Exploration of Continuous Flow Processes for Scalable Transformations
The use of continuous flow technology offers advantages in terms of safety, scalability, and process control. Investigating the use of this compound in continuous flow reactors could lead to more efficient and safer industrial-scale bromination and oxidation processes. While some studies have explored this, further optimization and expansion of the substrate scope are needed.
Theoretical and Computational Investigations of Reaction Mechanisms
A deeper understanding of the reaction mechanisms of DBI-mediated transformations is crucial for the rational design of new reactions and the optimization of existing ones. Theoretical and computational studies can provide valuable insights into the nature of the reactive intermediates and transition states involved in these processes.
Q & A
Q. What are the standard synthetic protocols for dibromoisocyanuric acid (DBI) in organic transformations?
DBI is widely used as a brominating agent. A common method involves bromination of substrates like naphthalene dianhydrides (e.g., 1,4,5,8-naphthalene tetracarboxylic dianhydride) using DBI under acidic or solvent-mediated conditions. For example, in oleum (20% SO₃), DBI efficiently brominates perylene bisimide derivatives at elevated temperatures, achieving yields up to 51% . Another protocol employs DBI with iodoethane in ethanol for nucleophilic substitution reactions, yielding intermediates like tetraester derivatives (35% overall yield) . Researchers should optimize solvent choice (e.g., dichloromethane for UV-mediated reactions ) and stoichiometry to avoid side reactions.
Q. How can researchers ensure the purity and stability of DBI during storage and experimental use?
DBI is hygroscopic and sensitive to moisture. Store at 2–8°C in airtight containers under inert gas. Purity is confirmed via melting point analysis (309°C ) and NMR spectroscopy. For stability, avoid prolonged exposure to acids or bases, as DBI decomposes to release toxic gases (e.g., HBr) under acidic conditions . Pre-experiment TLC or HPLC analysis is recommended to verify integrity.
Q. What safety precautions are critical when handling DBI in laboratory settings?
DBI is corrosive (Risk Phrase R34), oxidizes combustible materials (R8), and is highly toxic to aquatic life (R50/53). Use fume hoods, wear nitrile gloves, and employ secondary containment. Neutralize spills with sodium bicarbonate, and dispose of waste via hazardous waste protocols (S60) . Emergency eye exposure requires immediate flushing with water for 15+ minutes (S26) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity of DBI-mediated brominations?
Regioselectivity depends on solvent polarity and substrate activation. For example, UV irradiation in dichloromethane promotes radical pathways for aromatic bromination, favoring para-substitution in deactivated aromatics . In contrast, polar aprotic solvents (e.g., DMF) with Lewis acids like Ag(Phen)₂OTf enable electrophilic bromination, directing substitution to electron-rich positions . Temperature also modulates reactivity: bromination in oleum at 60°C achieves multiple substitutions on electron-deficient cores . Mechanistic studies using DFT calculations or isotopic labeling are recommended to resolve ambiguities.
Q. What strategies address contradictory data in DBI-mediated reaction yields or byproduct formation?
Contradictions often arise from competing reaction pathways. For instance, DBI can act as a bromine donor or oxidizer, depending on substrate electronics. To mitigate byproducts:
- Use additives like di-t-butylpyridine to suppress acid-catalyzed side reactions .
- Monitor reaction progress in real-time via in situ IR or UV-vis spectroscopy.
- Compare kinetic data (e.g., Arrhenius plots) under varying conditions to identify dominant pathways .
Q. How can DBI be integrated into multi-step syntheses of complex heterocycles or functional materials?
DBI is pivotal in constructing electron-deficient cores for optoelectronic materials. For example, bromination of tetrachloroperylene bisanhydride with DBI followed by cyanation yields air-stable n-type semiconductors . In supramolecular chemistry, DBI-derived intermediates enable oriented n/p-heterojunctions via sequential substitution and cross-coupling steps . Researchers should validate intermediates at each stage using MALDI-TOF or X-ray crystallography to ensure structural fidelity.
Q. What analytical techniques are optimal for characterizing DBI-derived compounds and resolving structural ambiguities?
- Single-crystal X-ray diffraction : Resolves bromine positioning in regioselective reactions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, especially for halogenated products.
- ¹H/¹³C NMR with DEPT/HSQC : Differentiates between isomeric products (e.g., 2-Br vs. 6-Br substitution in naphthalene diimides) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for materials science applications .
Methodological Guidelines
- Experimental Design : Include control reactions (e.g., omitting DBI) to confirm its role. Use triplicate trials for yield reproducibility .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing characterization data for novel compounds in the main text and depositing raw spectra in supplementary materials .
- Ethical Compliance : Adhere to institutional safety protocols and environmental regulations for halogenated waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
